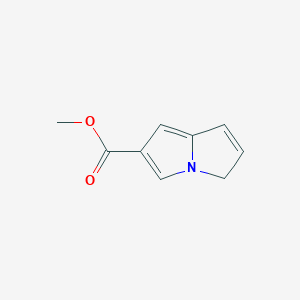

Methyl 3H-pyrrolizine-6-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

20929-02-6 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

methyl 5H-pyrrolizine-2-carboxylate |

InChI |

InChI=1S/C9H9NO2/c1-12-9(11)7-5-8-3-2-4-10(8)6-7/h2-3,5-6H,4H2,1H3 |

InChI Key |

FMIDPZQDXCMLBV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN2CC=CC2=C1 |

Origin of Product |

United States |

Chemical and Physical Properties

While specific experimental data for Methyl 3H-pyrrolizine-6-carboxylate is not widely published, its properties can be inferred from its structure and data available for closely related compounds.

| Property | Value |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 165.18 g/mol |

| Appearance | Expected to be a solid or oil |

| CAS Number | 1205541-61-0 |

Note: Data is calculated or inferred based on chemical structure, as specific experimental values are not publicly available in the cited literature.

Based on its chemical structure, which includes a polar ester group and a largely nonpolar aromatic ring system, this compound is expected to be soluble in common organic solvents such as dichloromethane (B109758), chloroform, ethyl acetate, and acetone. Its solubility in water is expected to be low.

The melting point of the compound has not been specifically reported in the surveyed literature. As a heterocyclic ester, it is expected to be stable under standard laboratory conditions. However, like many pyrrolizine derivatives, it may be sensitive to strong acids, bases, and oxidizing agents. The 3H-pyrrolizine system can be prone to isomerization or degradation under harsh conditions.

Spectroscopic Data and Structural Elucidation

Detailed spectroscopic analysis is essential for confirming the structure of Methyl 3H-pyrrolizine-6-carboxylate. While specific spectra for this exact compound are not available in the cited search results, the expected signals can be predicted based on data from analogous structures. clockss.orgarkat-usa.org

The proton NMR spectrum is expected to show distinct signals for the protons on the bicyclic ring and the methyl ester.

| Proton Assignment (Expected) | Chemical Shift (ppm, Predicted) | Multiplicity |

| Protons on the pyrrolizine ring | ~6.0 - 7.5 | d, t, m |

| CH₂ at position 3 | ~4.0 - 4.5 | t |

| CH₂ protons adjacent to N | ~3.5 - 4.0 | m |

| OCH₃ (Ester) | ~3.8 | s |

Note: Predicted values are based on general chemical shift ranges for similar pyrrolizine ester derivatives.

The carbon NMR spectrum would confirm the presence of the carbonyl group of the ester and the carbons of the heterocyclic core.

| Carbon Assignment (Expected) | Chemical Shift (ppm, Predicted) |

| C=O (Ester) | ~160 - 170 |

| Aromatic/Olefinic Carbons | ~110 - 140 |

| Saturated Carbons (CH₂) | ~30 - 50 |

| OCH₃ (Ester) | ~52 |

Note: Predicted values are based on general chemical shift ranges for similar pyrrolizine ester derivatives.

Mass spectrometry (MS) would be used to determine the molecular weight of the compound. The molecular ion peak (M+) would be expected at an m/z value corresponding to the molecular weight of 165.18. Common fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

The IR spectrum would show characteristic absorption bands for the functional groups present. A strong absorption band around 1700-1725 cm⁻¹ would indicate the C=O stretch of the ester. clockss.org Absorptions in the 1500-1600 cm⁻¹ region would correspond to C=C stretching in the aromatic ring, and C-H stretching bands would appear around 2800-3100 cm⁻¹.

Synthesis and Mechanistic Pathways

A specific synthesis for Methyl 3H-pyrrolizine-6-carboxylate is described in the patent literature. google.com The synthesis starts from methyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate. This precursor contains the necessary atoms and a key aldehyde functional group poised for cyclization. The reaction is carried out in methanol (B129727) with sodium methoxide (B1231860) (NaOMe) as a base. The mixture is heated to facilitate an intramolecular condensation reaction, leading to the formation of the bicyclic 3H-pyrrolizine ring system. google.com After the reaction, a standard workup with water and extraction with an organic solvent like dichloromethane (B109758) is performed, followed by purification. google.com

The synthesis described above proceeds via an intramolecular aldol-type condensation mechanism. The base, sodium methoxide, deprotonates the carbon alpha to the ester carbonyl group, generating an enolate. This nucleophilic enolate then attacks the electrophilic carbon of the aldehyde group on the pyrrole (B145914) ring. The subsequent dehydration of the resulting aldol (B89426) adduct yields the conjugated 3H-pyrrolizine system.

Other general strategies for synthesizing the broader pyrrolizine core often involve [3+2] cycloaddition reactions, where an azomethine ylide is generated in situ and reacts with a dipolarophile, such as an alkyne or an alkene ester, to form the pyrrolizine ring. acs.orgnih.gov

Chemical Reactivity and Derivative Formation

The methyl ester group at the 6-position is a versatile functional handle. It can undergo standard ester transformations. For example, hydrolysis under acidic or basic conditions would yield the corresponding 3H-pyrrolizine-6-carboxylic acid. This carboxylic acid could then be activated and reacted with amines to form a variety of amides, a common strategy in medicinal chemistry to modulate a compound's properties. nih.gov

The pyrrolizine ring system, being electron-rich, is susceptible to electrophilic attack. However, the reactivity is complex and depends on the specific tautomer and reaction conditions. Reactions such as Vilsmeier formylation or bromination have been reported for related pyrrolizin-3-one systems, although the outcomes can be varied. researchgate.net The 3H-pyrrolizine tautomer can also undergo cycloaddition reactions across the diene portion of the ring system. rsc.org

Methyl 3H-pyrrolizine-6-carboxylate serves as a precursor for more complex molecules. For example, its parent carboxylic acid could be used to synthesize amide derivatives with potential anti-inflammatory activity. nih.gov Furthermore, the ester itself can be a key intermediate in the synthesis of inhibitors for biological targets like the Mcl-1 protein, which is relevant in cancer research. google.com The ability to functionalize both the ester group and potentially the ring system allows for the creation of a diverse library of compounds for further investigation.

Applications in Synthetic and Medicinal Chemistry

Established Reaction Pathways for Pyrrolizine Core Formation

The synthesis of the pyrrolizine skeleton, a recurring motif in various natural products and pharmacologically active compounds, is a significant area of research in heterocyclic chemistry. researchgate.netbris.ac.uk These structures, composed of two fused five-membered rings with a nitrogen atom at the bridgehead, are often assembled through intramolecular reactions that form the second ring onto a pre-existing pyrrole (B145914). researchgate.netresearchgate.netresearchgate.net

Cyclization Strategies Involving Pyrrole Derivatives

A primary strategy for constructing the pyrrolizine ring system involves the intramolecular cyclization of N-substituted pyrrole derivatives. In these reactions, a side chain attached to the pyrrole nitrogen contains an electrophilic functional group that can react with a nucleophilic position on the pyrrole ring. The length and composition of this side chain are critical for directing the cyclization to form the desired five-membered ring.

Various methods have been developed to achieve this, including:

Intramolecular Aldol-type Reactions: Where a side chain containing a ketone or aldehyde reacts with a position on the pyrrole ring made nucleophilic by an activating group, or with another part of the side chain. sci-hub.se

1,3-Dipolar Cycloadditions: A common and versatile method for building the pyrrolizine core involves the reaction of azomethine ylides with dipolarophiles. researchgate.net

Radical Cyclizations: Free-radical-mediated processes can also be employed to form the bicyclic structure. researchgate.net

Transition Metal-Catalyzed Cyclizations: Various transition metals are used to catalyze the formation of the pyrrolizine ring system. researchgate.net

The choice of strategy often depends on the desired substitution pattern of the final pyrrolizine product. For the synthesis of this compound, an intramolecular condensation reaction is the most direct pathway.

Role of Methyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate as a Precursor

The precursor, Methyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate, is specifically designed for an efficient intramolecular cyclization. Its structure contains all the necessary components for the reaction.

A Pyrrole Ring: The pyrrole ring acts as the foundational structure. The C5 position of the pyrrole ring is inherently electron-rich and serves as the nucleophilic site for the initial cyclization step.

An N-Propanoate Side Chain: The methyl propanoate group attached to the pyrrole nitrogen serves two purposes. Firstly, it provides the carbon backbone for the new five-membered ring. Secondly, the methylene (B1212753) group alpha to the ester carbonyl is acidic and can be deprotonated by a base to form a nucleophilic enolate.

A 2-Formyl Group: The aldehyde (formyl) group at the C2 position of the pyrrole ring is a key electrophile. It is positioned to be attacked by the enolate formed on the side chain.

The strategic placement of the formyl group at the 2-position and the propanoate chain on the nitrogen atom ensures that the intramolecular reaction leads to the formation of a stable, five-membered ring, resulting in the desired 3H-pyrrolizine core. Similar 2-formyl-1H-pyrrol-1-yl structures are known and have been isolated from natural sources, highlighting the stability and accessibility of this class of compounds. researchgate.net

Base-Catalyzed Cyclization Mechanisms (e.g., Sodium Methoxide (B1231860) in Methanol)

The conversion of Methyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate to this compound is facilitated by a base-catalyzed intramolecular condensation. Sodium methoxide (NaOMe) in methanol (B129727) is an effective reagent system for this transformation. wikipedia.orgnih.gov

The mechanism proceeds via an intramolecular aldol-type reaction followed by dehydration:

Enolate Formation: Sodium methoxide, a strong base, abstracts a proton from the carbon alpha to the ester carbonyl group on the propanoate side chain. wikipedia.orgrsc.org This creates a reactive enolate intermediate.

Intramolecular Cyclization (Aldol Addition): The nucleophilic enolate attacks the electrophilic carbon of the formyl group at the C2 position of the pyrrole ring. This step forms a new carbon-carbon bond and creates a five-membered ring, resulting in a bicyclic alkoxide intermediate.

Protonation: The alkoxide is protonated by the solvent (methanol) to yield a hydroxyl intermediate (an aldol (B89426) addition product).

Dehydration: Under the reaction conditions, this hydroxyl group is readily eliminated along with a proton from the adjacent carbon (C5 of the original pyrrole ring) to form a double bond. This dehydration step is often driven by the formation of a conjugated system and results in the stable, aromatic-like pyrrolizine ring.

This type of base-catalyzed cyclization is a common and powerful tool in the synthesis of fused heterocyclic systems. researchgate.net

Mechanistic Elucidation of Pyrrolizine Ring Closure

Understanding the reaction mechanism at a deeper level involves examining the transient species and energy profiles of the reaction pathway.

Investigation of Reaction Intermediates

The key intermediates in the base-catalyzed cyclization of Methyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate are transient and not typically isolated. Their existence is inferred from the principles of physical organic chemistry and spectroscopic studies of related reactions.

| Intermediate | Description | Role in Mechanism |

| Enolate | Formed by the deprotonation of the α-carbon of the methyl propanoate side chain by sodium methoxide. The negative charge is delocalized onto the ester's oxygen atom. | This is the key nucleophile that initiates the ring-forming step by attacking the aldehyde. |

| Tetrahedral Alkoxide | The bicyclic intermediate formed immediately after the enolate attacks the aldehyde carbonyl. It contains a negatively charged oxygen atom. | The immediate product of the C-C bond formation. It is quickly protonated by the methanol solvent. |

| β-Hydroxy Ester | The neutral bicyclic compound formed after the protonation of the tetrahedral alkoxide. It contains a hydroxyl group. | This is the aldol addition product. It is the precursor to the final dehydration step. |

The rapid conversion of these intermediates under the reaction conditions makes their direct observation challenging. However, analogous stable aldol addition products have been isolated in other systems, lending strong support to this proposed pathway. sci-hub.se

Computational Modeling of Transition States

Computational chemistry provides powerful tools for investigating the energetics and structures of reaction pathways, including the highly transient transition states. tu-dresden.de For the synthesis of this compound, computational modeling can elucidate key aspects of the ring closure.

Using methods like Density Functional Theory (DFT), chemists can model the transition states for the two critical steps:

C-C Bond Formation: The transition state for the attack of the enolate on the aldehyde would be modeled to determine its geometry and activation energy. This calculation can confirm that the intramolecular pathway is favored over potential intermolecular reactions.

Dehydration: The transition state for the elimination of water can also be modeled. These calculations often reveal whether the dehydration proceeds through an E1, E2, or E1cB (elimination, unimolecular, conjugate base) mechanism, which in this case is likely E1cB due to the presence of a strong base and an enolate-stabilizing carbonyl group.

Computational studies on related pyrrole cyclizations and intramolecular aldol reactions have successfully rationalized experimental outcomes, such as stereoselectivity and reaction rates. rsc.orgacs.org Such models would provide precise bond lengths and angles for the atoms involved in the transition state, offering a level of detail that is inaccessible through experimental means alone.

An in-depth examination of the chemical compound this compound reveals a fascinating landscape of synthetic chemistry. This article focuses exclusively on the methodologies for its creation, delving into kinetic studies, advanced optimization techniques, and a comparative analysis of various synthetic routes.

Emerging Research Areas and Future Perspectives in Pyrrolizine Chemistry

Applications in Photocatalysis and Photoredox Chemistry

The inherent photophysical properties of the pyrrolizine core, which can be tuned by substitution, make it an attractive scaffold for the development of novel photocatalysts and photoredox agents. While direct studies on Methyl 3H-pyrrolizine-6-carboxylate in this context are limited, related research on other pyrrolizine derivatives provides a strong foundation for its potential.

Recent studies have demonstrated the use of spiroindenoquinoxaline pyrrolizidines as effective photocatalysts for the reduction of fluorescent dyes under sunlight. acs.orgresearchgate.netacs.orgresearchgate.net These compounds, possessing a pyrrolizidine (B1209537) moiety, exhibit photocatalytic activity driven by the electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The presence of a nitro group in these structures was found to enhance their catalytic efficiency. acs.orgresearchgate.net This suggests that the electronic nature of substituents plays a crucial role in the photocatalytic potential of the pyrrolizine system.

The application of photoredox catalysis in the synthesis of N-heterocycles is a rapidly growing field. nih.gov Photoredox-mediated reactions offer mild and efficient pathways for the construction of complex molecular architectures. The electron-deficient nature of the pyrrolizine ring in this compound, due to the carboxylate group, could make it a suitable acceptor in photoredox cycles, or its N-centered radical could participate in novel bond-forming reactions. nih.gov The development of photoredox-mediated syntheses of functionalized pyrrolizine derivatives is an active area of research, with the potential for creating diverse molecular libraries.

A study on pyrrolizine-fused bipolar polycyclic aromatic hydrocarbons (PAHs) has shown their potential as efficient red and near-infrared (NIR) emissive dyes. rsc.org The fusion of an electron-donating pyrrolizine moiety with an electron-accepting unit leads to materials with tunable HOMO-LUMO gaps and interesting photophysical properties. rsc.org This principle could be applied to this compound, where the carboxylate group could be further functionalized to modulate its electronic properties for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Table 1: Photocatalytic Reduction of Methylene (B1212753) Blue using Spiroindenoquinoxaline Pyrrolizidines (SIQPs)

| Photocatalyst | Reaction Time (min) |

| SIQP I | 120 |

| SIQP II | 45 |

| SIQP III | 70 |

Data sourced from a study on the photocatalytic reduction of methylene blue in acetonitrile. researchgate.net

Electrochemical Behavior and Potential in Electrosynthesis

The electrochemical properties of pyrrolizine derivatives are of significant interest for their potential application in electrosynthesis and as electroactive materials. The redox behavior of the pyrrolizine ring can be readily modulated by the introduction of functional groups, opening avenues for controlled electrochemical transformations.

Electrosynthesis is emerging as a green and powerful tool for the synthesis of organic molecules. The electrochemical oxidation or reduction of pyrrolizine precursors could provide a direct and selective method for the synthesis of functionalized derivatives. For instance, the intramolecular Schmidt reaction of acyl chlorides with alkyl azides has been explored for the preparation of the pyrrolizine skeleton, highlighting the potential of electrochemical methods in constructing this heterocyclic system. bohrium.com The development of electrosynthetic methods for the functionalization of the pyrrolizine core, including carboxylation, would be a significant advancement in the field.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from batch to continuous flow processes offers numerous advantages, including improved safety, scalability, and efficiency. The synthesis of pyrrolizidine alkaloids, a class of natural products containing the saturated pyrrolizidine core, has been successfully demonstrated using continuous-flow approaches. researchgate.net This precedent suggests that the synthesis of the unsaturated pyrrolizine ring system, and specifically this compound, is amenable to flow chemistry.

A multi-step flow process for the synthesis of the alkaloid natural product oxomaritidine has been reported, showcasing the power of integrated flow systems for the assembly of complex molecules. researchgate.net Such "telescoped synthesis" approaches, where multiple reaction steps are performed in a continuous sequence without isolation of intermediates, could be applied to the synthesis of this compound and its derivatives, significantly streamlining their production.

Furthermore, the integration of automated synthesis platforms is revolutionizing chemical research by enabling high-throughput synthesis and screening of compound libraries. researchgate.net Automated systems, often utilizing pre-packed reagent cartridges, can perform a wide range of chemical transformations, including the formation of N-heterocycles. sigmaaldrich.comsynplechem.comrsc.orgchemrxiv.org The development of automated synthesis protocols for pyrrolizine derivatives would accelerate the discovery of new compounds with desired properties for various applications. These platforms would allow for the rapid generation of analogues of this compound with diverse substitution patterns for structure-activity relationship studies.

Table 2: Examples of Reactions Amenable to Automated Synthesis

| Reaction Class | Description |

| N-Heterocycle Formation (SnAP) | Converts aldehydes into N-heterocycles. sigmaaldrich.comrsc.org |

| Reductive Amination | Transforms aldehydes or ketones and amines into complex amines. rsc.org |

| Suzuki Coupling | Couples aryl halides with aryl boronic acids. sigmaaldrich.com |

| Amide Formation | Couples amines and carboxylic acids. sigmaaldrich.com |

Advanced Materials Science Applications of Pyrrolizine-Derived Structures

The unique structural and electronic properties of the pyrrolizine scaffold make it a valuable building block for the creation of advanced materials with tailored functionalities. The ability to functionalize the pyrrolizine ring, as exemplified by this compound, allows for the fine-tuning of material properties for specific applications.

One promising area is the development of molecularly imprinted polymers (MIPs) for the selective recognition and binding of target molecules. MIPs based on pyrrolizidine alkaloids have been developed for the selective adsorption of these compounds from herbal extracts. nih.govd-nb.info This approach could be extended to create MIPs that selectively bind other molecules of interest by using functionalized pyrrolizine derivatives as the template. The carboxylate group of this compound could serve as a key interaction site in the imprinting process.

Pyrrolizine-containing polymers also hold potential in the field of organic electronics. The synthesis of pyrazolylpyrrolizine derivatives has been reported, and these compounds can be envisioned as monomers for the creation of novel polymers with interesting electronic properties. mdpi.com The incorporation of the electron-deficient pyrrolizine core into a polymer backbone could lead to materials with applications in organic field-effect transistors (OFETs) or as components in solar cells. The ester functionality in this compound provides a convenient handle for polymerization reactions.

Supramolecular Chemistry and Self-Assembly of Pyrrolizine Units

The study of non-covalent interactions and the spontaneous organization of molecules into well-defined, ordered structures is the realm of supramolecular chemistry. The pyrrolizine scaffold, with its potential for hydrogen bonding, π-π stacking, and metal coordination, is an excellent candidate for the construction of novel supramolecular assemblies.

Research on pyrrolo[3′,2′:4,5] researchgate.netresearchgate.netdiazepino[2,1,7-cd]pyrrolizine derivatives has revealed their ability to form complex supramolecular structures. researchgate.net The crystal structures of these compounds show intricate networks of intermolecular interactions. The functional groups on the pyrrolizine ring play a critical role in directing the self-assembly process. The carboxylate group of this compound can act as a hydrogen bond acceptor, influencing the packing of the molecules in the solid state and in solution.

The self-assembly of nitrogen-rich heterocyclic compounds with oxidants has been explored for the development of high-energy materials. acs.org This strategy relies on the formation of stable, layered structures through hydrogen bonding and other non-covalent interactions. The pyrrolizine ring, being a nitrogen-containing heterocycle, could be a valuable component in such materials. The ability to introduce specific functional groups, such as the methoxycarbonyl group in the target molecule, allows for the tuning of the energetic properties and sensitivity of these materials.

Furthermore, the self-assembly of N-heterocyclic carbenes (NHCs) on metal surfaces is an active area of research for the development of robust and functional monolayers. nih.gov While not a carbene itself, the pyrrolizine core shares the N-heterocyclic nature, and its derivatives could be designed to self-assemble on surfaces, leading to new materials for catalysis, sensing, or electronics.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for Methyl 3H-pyrrolizine-6-carboxylate?

- Methodological Answer : Synthesis typically involves cyclization or ester hydrolysis. For example, methyl esters of pyrrolizine derivatives can be synthesized via AlCl3-mediated cyclization in 1,2-dichlorobenzene at 378 K, followed by alkaline hydrolysis using LiOH·H₂O to yield carboxylate derivatives. Recrystallization from ethanol is recommended for purification .

Q. Which spectroscopic techniques are critical for structural elucidation?

- Methodological Answer :

- NMR : Use ¹H NMR (300 MHz, DMSO-d6) to identify methyl protons (δ ~1.15 ppm) and aromatic protons (δ ~6.95–7.13 ppm).

- IR : Confirm ester (1731 cm⁻¹) and carbonyl (1701 cm⁻¹) groups.

- X-ray crystallography : Employ SHELX for refinement and ORTEP-III for visualizing intermolecular interactions (e.g., C–H⋯π bonds) .

Q. How is purity validated post-synthesis?

- Methodological Answer :

- HPLC : Use ≥98% purity thresholds with C18 columns.

- Elemental analysis : Compare calculated vs. observed values (e.g., C 69.21% vs. 68.57%) to assess impurities .

Q. What safety precautions are essential during handling?

- Methodological Answer : Avoid inhalation via fume hoods, use inert materials (e.g., sodium sulfate) for spill containment, and dispose of waste via licensed facilities. No ecotoxicological data exists, so assume high environmental risk .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., ambiguous NMR peaks) be resolved?

- Methodological Answer :

- Multi-technique validation : Cross-reference NMR with X-ray data (e.g., bond lengths and angles from SHELX-refined structures).

- Crystallographic software : Use PLATON (SHELX suite) to validate geometric parameters and detect disorder .

Q. What strategies optimize synthesis yield for complex pyrrolizine derivatives?

- Methodological Answer :

- Catalyst optimization : AlCl3 (10 eq) in 1,2-dichlorobenzene at 378 K achieves 73% yield.

- Purification : Ethyl acetate extraction followed by ethanol recrystallization minimizes byproducts .

Q. How are byproducts identified and managed during synthesis?

- Methodological Answer :

- Chromatography : Use TLC or GC-MS (e.g., m/z 245 [M⁺] for target vs. m/z 230 for demethylated byproducts).

- pH control : Adjust to pH 10 post-reaction to isolate carboxylate derivatives .

Q. What computational tools support structural and electronic analysis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.